molecular formula C13H16FN3O2S B10917235 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide

1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10917235
M. Wt: 297.35 g/mol
InChI Key: OZKYRCSULSWYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide: Lacks the fluorine atom.

    1-ethyl-5-chloro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide: Contains a chlorine atom instead of fluorine.

    1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of sulfonamide.

Uniqueness

The presence of the fluorine atom and the sulfonamide group in 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide may confer unique properties, such as increased lipophilicity, metabolic stability, or specific biological activity compared to similar compounds.

Properties

Molecular Formula

C13H16FN3O2S

Molecular Weight

297.35 g/mol

IUPAC Name

1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C13H16FN3O2S/c1-4-17-13(14)12(10(3)15-17)20(18,19)16-11-7-5-9(2)6-8-11/h5-8,16H,4H2,1-3H3

InChI Key

OZKYRCSULSWYHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=C(C=C2)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.